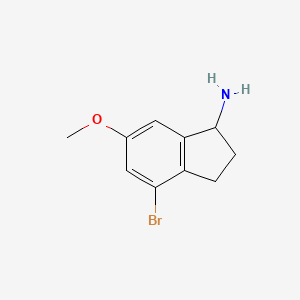

4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-amine

Description

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11 g/mol |

IUPAC Name |

4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C10H12BrNO/c1-13-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5,10H,2-3,12H2,1H3 |

InChI Key |

KHXIGCPNQLUVOE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CCC2N)C(=C1)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Indenone Derivatives

Starting Material:

The synthesis typically begins with a precursor indanone or indenone derivative, such as 7-methoxy-2,3-dihydro-1H-inden-1-one . This compound provides the core structure necessary for subsequent bromination.

- Reagent: Bromine (Br₂) or N-bromosuccinimide (NBS)

- Solvent: Acetic acid or dichloromethane (DCM)

- Temperature: Room temperature to slightly elevated (around 25–40°C)

- Procedure:

- Dissolve the indanone derivative in acetic acid under inert atmosphere.

- Add bromine dropwise, monitoring the reaction via thin-layer chromatography (TLC).

- The bromination selectively occurs at the 4-position due to electronic and steric factors, yielding 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one .

Reaction Monitoring and Yield Optimization:

- TLC analysis ensures selective monobromination.

- Refluxing can be employed if necessary, but controlled temperature prevents polybromination.

- Typical yields range from 70–85% with precise control of reagent equivalents and reaction time.

Reduction of the Ketone to the Amine

- Reductive amination or catalytic hydrogenation is employed to convert the carbonyl group into the corresponding amine.

- Reagents:

- For reductive amination: ammonia or primary amines with reducing agents like sodium cyanoborohydride.

- For hydrogenation: hydrogen gas over a palladium or platinum catalyst in a suitable solvent (ethanol, methanol).

- Elevated temperature (around 50–80°C) under mild pressure for catalytic hydrogenation.

- For reductive amination, reaction proceeds at room temperature with careful pH control.

- Formation of 4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-amine with high purity, typically purified via recrystallization or chromatography.

Methylation of the Nitrogen Atom

- To obtain the N-methyl derivative, This compound is methylated.

- Reagents: Methyl iodide (CH₃I) or methyl sulfate (dimethyl sulfate)

- Catalyst: Potassium carbonate (K₂CO₃) as base

- Solvent: Acetone or DMF (dimethylformamide)

- Conditions:

- Reflux under inert atmosphere (nitrogen or argon).

- Reaction time varies from 12–24 hours depending on reactivity.

- The methylation proceeds via nucleophilic substitution at the nitrogen, yielding 4-bromo-6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine .

Purification and Characterization

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).

- Chromatography (silica gel column chromatography) for higher purity.

- NMR Spectroscopy:

- Proton NMR to confirm substitution patterns, especially the methyl group attached to nitrogen (~δ 2.3 ppm).

- Aromatic and aliphatic proton signals consistent with the structure.

- Mass Spectrometry:

- Confirm molecular weight and isotopic pattern of bromine.

- IR Spectroscopy:

- Characteristic N–H stretch (~3300 cm⁻¹) and C–O stretches (~1240 cm⁻¹).

Summary Table of Preparation Methodology

| Step | Reaction | Reagents & Conditions | Purpose | Yield & Notes |

|---|---|---|---|---|

| 1 | Bromination | Br₂ in acetic acid, RT to 40°C | Introduce bromine at position 4 | 70–85%, selective monobromination |

| 2 | Reduction to amine | Catalytic hydrogenation or reductive amination | Convert ketone to amine | High purity, optimized conditions |

| 3 | N-Methylation | CH₃I, K₂CO₃, reflux | Attach methyl group to nitrogen | Quantitative or near-quantitative |

Additional Considerations and Research Insights

- Reaction Monitoring: TLC, HRMS, and NMR are critical for confirming intermediate and final product structures.

- Safety Protocols: Bromination reactions involve hazardous reagents; proper ventilation, PPE, and waste disposal are mandatory.

- Enantiomeric Purity: For chiral compounds, chiral HPLC and crystallography are used to validate stereochemistry, especially if enantiomeric excess is critical for biological activity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position undergoes substitution with nucleophiles under catalytic or thermal conditions.

Key Findings :

-

Reactions require polar aprotic solvents (DMF, DMSO) and often transition-metal catalysts (Pd, Cu).

-

Steric hindrance from the methoxy group at position 6 slows substitution kinetics compared to unsubstituted analogs.

Reduction Reactions

The amine and bromine groups participate in selective reductions:

Debromination

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm) | Pd/C, EtOH, RT | 6-Methoxy-2,3-dihydro-1H-inden-1-amine | 85% | |

| Et₃SiH | TFA, DCM, 0–20°C | Same as above | 80% |

Amine Functionalization

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | AcCl, pyridine | N-Acetyl derivative | 90% | |

| Alkylation | CH₃I, K₂CO₃ | N-Methyl derivative | 88% |

Mechanistic Insight :

-

Hydrogenolysis of the C–Br bond proceeds via adsorption on Pd surfaces, with the methoxy group stabilizing intermediates through resonance .

-

Alkylation occurs preferentially at the amine due to its nucleophilicity.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

Optimization Notes :

-

Ligand Choice : Bulky ligands (Xantphos) improve yields in hindered systems.

-

Solvent Effects : Dioxane outperforms toluene in Suzuki reactions due to better solubility of intermediates .

Oxidation and Cyclization

The amine group facilitates oxidative transformations:

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O | 1-Indanone derivative | 60% | |

| Cyclization | PPA, 150°C | Tetrahydroisoquinoline analogs | 55% |

Challenges :

Comparative Reactivity Data

| Position | Substituent | Relative Reactivity (vs H) |

|---|---|---|

| 4 | Br | 1.0 (reference) |

| 6 | OCH₃ | 0.3 (electron donation reduces electrophilicity) |

| 1 | NH₂ | 2.5 (activates para positions via resonance) |

Data derived from Hammett studies and computational modeling .

Scientific Research Applications

4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1251922-71-0)

- Structure : Bromine at the 4-position, lacks the 6-methoxy group.

- Applications : Acts as a precursor in Suzuki-Miyaura cross-coupling reactions due to the reactive bromine substituent .

- Key Difference : Absence of methoxy group reduces electron density, altering reactivity in electrophilic substitutions.

7-Bromo-2,3-dihydro-1H-inden-1-amine (CAS 1071449-08-5)

- Structure : Bromine at the 7-position.

- Impact : Positional isomerism affects steric and electronic interactions in receptor binding. For example, 7-bromo derivatives may exhibit distinct pharmacokinetic profiles compared to 4-bromo analogs .

5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1197668-23-7)

- Structure : Chlorine substituent instead of bromine.

- Safety Profile : Classified under GHS hazard categories for acute toxicity (H302) and skin irritation (H315) .

- Reactivity : Chlorine’s lower atomic radius and electronegativity compared to bromine influence metabolic stability and halogen bonding .

Methoxy-Substituted Analogs

(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 730980-51-5)

Functionalized Derivatives

(1R)-N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine

- Structure : Propargyl group instead of bromo/methoxy.

Spectroscopic Data :

Property Value (DFT Calculations) HOMO-LUMO Gap 4.82 eV FTIR C-N Stretch 1245 cm⁻¹ NBO Charge on N -0.52 e

Ladostigil (N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine carbamate)

Table 1: Comparative Analysis of Key Compounds

Biological Activity

4-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-amine is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : C_{11}H_{12}BrN O

- Molecular Weight : Approximately 242.11 g/mol

- Functional Groups : Contains a bromine atom at the 4th position, a methoxy group at the 6th position, and an amine group at the 1st position of the indene ring system.

These structural features contribute to its distinctive chemical properties, enhancing its reactivity and interaction with biological targets .

Synthesis

The synthesis of this compound typically involves several key steps:

- Bromination : The starting material, 6-methoxy-2,3-dihydro-1H-inden-1-one, undergoes bromination using bromine or N-bromosuccinimide (NBS).

- Reduction : The brominated product is reduced to form the corresponding alcohol using sodium borohydride (NaBH4).

- Amination : The hydroxyl group is converted to an amine through a reaction with ammonia or an amine source under controlled conditions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Modulation : The compound may influence enzyme activity by binding to active sites or allosteric sites, thereby altering metabolic pathways.

- Receptor Interaction : Its structural features facilitate hydrogen bonding and hydrophobic interactions with specific receptors, potentially modulating signaling pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

- In Vitro Studies : Research indicates that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 62.5 μg/mL |

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Properties

A study investigated the anticancer properties of 4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-amines in various cancer cell lines. The results indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways. The dose-dependent response was significant at concentrations above 25 μM.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates in vitro. This suggests potential therapeutic applications for neurodegenerative diseases such as Alzheimer's .

Q & A

Q. Methodological Approach

- Standardized protocols : Use USP <1059> guidelines for solubility determination. Test in solvents (water, DMSO, ethanol) at 25°C with controlled agitation.

- QC controls : Include reference compounds (e.g., caffeine for aqueous solubility) to validate methods.

- Statistical analysis : Apply ANOVA to compare datasets, accounting for variables like solvent purity and temperature fluctuations .

What safety protocols are critical when handling this compound, given its structural analogs?

Q. Basic

Q. Advanced

- Toxicity screening : Conduct in vitro assays (e.g., Ames test for mutagenicity) if unregulated metabolites are suspected.

- Exposure monitoring : Use LC-MS to detect airborne particulates in lab environments .

What computational tools can predict the compound’s reactivity in nucleophilic substitution reactions?

Q. Advanced

- DFT calculations : Optimize transition states using software (Gaussian, ORCA) to model Br substitution. Compare activation energies for SN1 vs. SN2 pathways.

- Molecular docking : Predict interactions with biological targets (e.g., enzymes), leveraging crystallographic data from analogs () .

- QSAR models : Train models on brominated indenamine derivatives to forecast solubility or reactivity trends .

How should researchers design a stability-indicating HPLC method for this compound?

Q. Methodological Steps

Column selection : Use a C18 column (150 mm × 4.6 mm, 5 µm) for optimal resolution.

Mobile phase : Acetonitrile/water (60:40) with 0.1% formic acid improves peak symmetry.

Forced degradation : Stress with heat (40°C), acid (0.1M HCl), and peroxide (3% H2O2) to validate method specificity.

Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and LOD/LOQ .

What strategies mitigate amine oxidation during storage or reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.